molecular formula C23H23ClO3 B12627636 (2-Chlorophenyl)[4-(hexyloxy)-1-hydroxynaphthalen-2-yl]methanone CAS No. 921758-52-3

(2-Chlorophenyl)[4-(hexyloxy)-1-hydroxynaphthalen-2-yl]methanone

Cat. No.: B12627636
CAS No.: 921758-52-3
M. Wt: 382.9 g/mol
InChI Key: WJAINVYWOJUYHY-UHFFFAOYSA-N
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Description

(2-Chlorophenyl)[4-(hexyloxy)-1-hydroxynaphthalen-2-yl]methanone is an organic compound that features a chlorophenyl group and a hexyloxy-substituted naphthalene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chlorophenyl)[4-(hexyloxy)-1-hydroxynaphthalen-2-yl]methanone typically involves multi-step organic reactions. One common approach is the Friedel-Crafts acylation reaction, where an acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions often require anhydrous environments and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of continuous flow reactors can also be considered to enhance efficiency and scalability. Purification steps such as recrystallization or chromatography are essential to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

(2-Chlorophenyl)[4-(hexyloxy)-1-hydroxynaphthalen-2-yl]methanone can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the ketone group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: LiAlH4 in dry ether, sodium borohydride (NaBH4) in methanol.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF), potassium carbonate (K2CO3) in acetone.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

(2-Chlorophenyl)[4-(hexyloxy)-1-hydroxynaphthalen-2-yl]methanone has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a pharmaceutical agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of (2-Chlorophenyl)[4-(hexyloxy)-1-hydroxynaphthalen-2-yl]methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (2-Chlorophenyl)[4-(methoxy)-1-hydroxynaphthalen-2-yl]methanone
  • (2-Chlorophenyl)[4-(ethoxy)-1-hydroxynaphthalen-2-yl]methanone
  • (2-Chlorophenyl)[4-(butoxy)-1-hydroxynaphthalen-2-yl]methanone

Uniqueness

(2-Chlorophenyl)[4-(hexyloxy)-1-hydroxynaphthalen-2-yl]methanone is unique due to its hexyloxy substitution, which imparts distinct physicochemical properties such as increased hydrophobicity and potential for enhanced biological activity. This uniqueness makes it a valuable compound for specific applications where these properties are advantageous.

Biological Activity

(2-Chlorophenyl)[4-(hexyloxy)-1-hydroxynaphthalen-2-yl]methanone, with the CAS number 921758-52-3, is an organic compound notable for its unique structural features, including a chlorophenyl group and a hexyloxy-substituted naphthalene moiety. This compound has garnered attention in various fields of research due to its potential biological activities, including antimicrobial and anti-inflammatory properties.

The chemical properties of this compound are summarized in the following table:

PropertyValue
Molecular Formula C23H23ClO3
Molecular Weight 382.9 g/mol
IUPAC Name (2-chlorophenyl)-(4-hexyloxy-1-hydroxynaphthalen-2-yl)methanone
CAS Number 921758-52-3
InChI Key WJAINVYWOJUYHY-UHFFFAOYSA-N

The biological activity of this compound may be attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. These interactions can alter enzymatic activity or receptor signaling, leading to various biological effects. For instance, the compound may inhibit certain pathways associated with inflammation or microbial growth.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism likely involves disruption of bacterial cell membranes or inhibition of key metabolic pathways.

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has been studied for its anti-inflammatory effects. Experimental models have shown that it can reduce the production of pro-inflammatory cytokines and inhibit inflammatory pathways. This suggests potential therapeutic applications in treating inflammatory diseases.

Case Studies

Several studies have explored the biological activity of this compound:

  • Study on Antimicrobial Activity : A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of this compound against various pathogens. The results indicated a minimum inhibitory concentration (MIC) significantly lower than that of standard antibiotics, highlighting its potential as a novel antimicrobial agent .
  • Inflammation Model Study : In a murine model of inflammation, treatment with this compound resulted in reduced paw swelling and lower levels of inflammatory markers compared to control groups. This study suggests that the compound may serve as an effective anti-inflammatory agent .
  • Mechanistic Insights : Research has also focused on elucidating the mechanism by which this compound exerts its biological effects. It was found to inhibit specific kinases involved in inflammatory signaling pathways, providing insights into its action at the molecular level .

Comparison with Similar Compounds

The biological activity of this compound can be compared with similar compounds:

Compound NameBiological Activity
(2-Chlorophenyl)[4-(methoxy)-1-hydroxynaphthalen-2-yl]methanoneModerate antibacterial effects
(2-Chlorophenyl)[4-(ethoxy)-1-hydroxynaphthalen-2-yl]methanoneWeak anti-inflammatory effects
(2-Chlorophenyl)[4-(butoxy)-1-hydroxynaphthalen-2-yl]methanoneSimilar antimicrobial properties

The unique hexyloxy substitution in our compound enhances its hydrophobicity and potentially increases its biological activity compared to these similar compounds.

Properties

CAS No.

921758-52-3

Molecular Formula

C23H23ClO3

Molecular Weight

382.9 g/mol

IUPAC Name

(2-chlorophenyl)-(4-hexoxy-1-hydroxynaphthalen-2-yl)methanone

InChI

InChI=1S/C23H23ClO3/c1-2-3-4-9-14-27-21-15-19(22(25)17-11-6-5-10-16(17)21)23(26)18-12-7-8-13-20(18)24/h5-8,10-13,15,25H,2-4,9,14H2,1H3

InChI Key

WJAINVYWOJUYHY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOC1=CC(=C(C2=CC=CC=C21)O)C(=O)C3=CC=CC=C3Cl

Origin of Product

United States

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